molecular formula C7H12N2O B2599693 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol CAS No. 97749-60-5

1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol

Cat. No.: B2599693
CAS No.: 97749-60-5
M. Wt: 140.186
InChI Key: MRVSTXIBWSRNHV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol is an imidazole derivative featuring an ethanol substituent at the 4-position of the heterocyclic ring. For example, substituted arylethanols are synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology, where chloromethylphenyl imidazole intermediates react with carbonyl derivatives . This compound’s structural uniqueness lies in its ethanol group, which may influence solubility, hydrogen-bonding capacity, and pharmacological interactions compared to other imidazole derivatives.

Properties

IUPAC Name

1-(2,5-dimethyl-1H-imidazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-4-7(5(2)10)9-6(3)8-4/h5,10H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVSTXIBWSRNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylimidazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethanol group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological systems. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(2,5-dimethyl-1H-imidazol-4-yl)ethanol and related imidazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Features Reported Applications
This compound Ethanol at position 4 C₇H₁₂N₂O 140.18 Hydroxyl group for H-bonding Not explicitly reported
1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanol Trifluoroethanol at position 4 C₇H₉F₃N₂O 194.15 Electron-withdrawing CF₃ group Potential fluorinated drug candidate
(1,5-Dimethyl-1H-imidazol-4-yl)methanol Methanol at position 4 C₆H₁₀N₂O 126.16 Shorter alkyl chain, reduced lipophilicity Intermediate in drug synthesis
2-Chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine (RO4917523) Ethynyl pyridine and fluorophenyl groups C₁₈H₁₃ClFN₃ 335.77 Extended π-system, alkyne linkage Negative allosteric mGluR5 modulator
1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone Ketone at position 5 C₇H₁₀N₂O 138.17 Carbonyl group for electrophilic reactivity Synthetic intermediate

Biological Activity

1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring with two methyl groups at positions 2 and 5, and a hydroxyl group attached to an ethyl chain. This structure is significant as it influences the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus40 μg/mL
Bacillus subtilis300 μg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely documented. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been reported to have an IC50 value of approximately 25.72±3.95μM25.72\pm 3.95\,\mu M against MCF7 breast cancer cells, indicating significant cytotoxicity . Furthermore, in vivo studies demonstrated tumor growth suppression in mice models treated with this compound .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are also noteworthy. The mechanism involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, certain derivatives showed stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to enzymes, modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects.
  • Receptor Interaction : The compound may act on specific receptors involved in inflammatory responses and cancer progression.
  • Solubility Enhancement : The ethanol group improves the solubility of the compound, facilitating better bioavailability and interaction with biological systems .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A study conducted on MCF7 cells revealed that treatment with this compound resulted in significant apoptosis induction compared to untreated controls. Flow cytometry analysis confirmed increased cell death rates correlating with higher concentrations of the compound .
  • Antimicrobial Efficacy Study : Another research focused on various bacterial strains showed that this compound significantly inhibited bacterial growth at low concentrations, suggesting its potential use in treating infections caused by resistant strains .

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